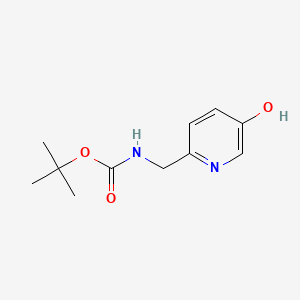

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate

説明

Chemical Identity and Classification

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is an organic compound with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol. The compound is registered under the Chemical Abstracts Service number 1240620-37-4 and is catalogued in PubChem under the identifier CID 71300057. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate.

This chemical belongs to the carbamate class of organic compounds, which are derivatives of carbamic acid characterized by the presence of the carbamate functional group (-NH-CO-O-). Carbamates represent a crucial category of compounds in organic chemistry due to their chemical stability and their capability to serve as protective groups for amino functionalities. The compound is also classified as a hydroxypyridine derivative, incorporating a pyridine ring system substituted with a hydroxyl group at the 5-position.

The structural representation of this compound can be described using the Simplified Molecular Input Line Entry System notation: O=C(OC(C)(C)C)NCC1=NC=C(O)C=C1. The compound features multiple functional groups that contribute to its reactivity and potential applications in biological systems, including the tert-butyl ester group, the carbamate linkage, and the hydroxypyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Chemical Abstracts Service Number | 1240620-37-4 |

| PubChem Compound Identifier | 71300057 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate |

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of carbamate chemistry and protective group strategies in organic synthesis. The tert-butoxycarbonyl protecting group, commonly employed in this compound, was first introduced in the 1950s and has since become one of the most widely utilized amino-protecting groups in peptide and organic synthesis. The compound was first documented in chemical databases in 2013, as evidenced by its creation date in PubChem.

The historical significance of carbamate compounds in medicinal chemistry extends back several decades, with these molecules being recognized for their utility as peptide bond surrogates. The specific combination of the tert-butoxycarbonyl protecting group with a hydroxypyridine scaffold represents a strategic approach to creating versatile synthetic intermediates that can undergo selective chemical transformations while maintaining the integrity of sensitive functional groups.

The compound's designation as "2-(Aminomethyl)-5-hydroxypyridine, 2-tert-butoxycarbonyl protected" in chemical literature reflects its role as a protected form of 2-(aminomethyl)-5-hydroxypyridine. This nomenclature underscores the compound's function as a synthetic intermediate where the amino group has been temporarily masked to prevent unwanted side reactions during subsequent synthetic steps.

Significance in Organic and Medicinal Chemistry

This compound holds considerable importance in both organic and medicinal chemistry due to its unique structural features and reactivity profile. The compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of more complex molecular architectures that incorporate pyridine-based scaffolds. The presence of the hydroxypyridine moiety suggests significant potential for biological activity, as pyridine derivatives are known to interact with various biological targets including enzymes and receptors.

In medicinal chemistry applications, the compound functions as an important synthetic intermediate for the development of pharmaceutical agents. The hydroxyl group and the carbamate moiety are essential for binding interactions that can modulate enzyme activity or receptor signaling pathways. The compound's mechanism of action involves its interaction with specific molecular targets through hydrogen bonding and other non-covalent interactions, which are facilitated by both the hydroxyl group on the pyridine ring and the carbamate functionality.

The synthetic versatility of this compound is demonstrated through its ability to undergo various chemical transformations. These include oxidation reactions that can modify the hydroxyl group, reduction reactions that can affect the carbamate moiety, and substitution reactions that can introduce additional functional groups. Common reagents employed in these transformations include potassium permanganate for oxidation processes and lithium aluminum hydride for reduction reactions.

The compound's applications extend to biochemical research, where it serves as a valuable probe for studying biological systems. Its favorable chemical properties, including good solubility in organic solvents due to the hydrophobic tert-butyl group and stability under normal laboratory conditions, make it suitable for various research applications and potential drug formulation studies.

| Application Area | Significance |

|---|---|

| Synthetic Organic Chemistry | Building block for complex molecular construction |

| Medicinal Chemistry | Pharmaceutical intermediate development |

| Biochemical Research | Molecular probe for biological system studies |

| Protective Group Chemistry | Amino group protection in multi-step synthesis |

特性

IUPAC Name |

tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEQMSGEJUDANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with tert-Butyl Chloroformate

The most widely documented route involves the direct reaction of 5-hydroxypyridine-2-methanol with tert-butyl chloroformate (Boc-Cl) under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C deprotonates the hydroxymethyl group, forming a reactive alkoxide intermediate. Subsequent addition of Boc-Cl facilitates nucleophilic attack, yielding the target carbamate.

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial), 25–60°C (reflux) |

| Molar Ratio (Alcohol:Boc-Cl) | 1:1.2–1.5 |

| Solvent | Anhydrous THF or diethyl ether |

| Base | Sodium hydride (2–4 equiv) |

This method achieves yields of 75–85% after purification, with minimal di-Boc byproducts when stoichiometry is tightly controlled.

Alternative Pathway via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers improved regioselectivity. Employing di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine (PPh₃), the hydroxymethyl group is converted to the carbamate in a single step. This method avoids strong bases but requires stoichiometric phosphine and azodicarboxylate, increasing costs.

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| NaH/Boc-Cl | 82 | 98 | Low |

| Mitsunobu | 78 | 95 | High |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance scalability. A tubular reactor maintains precise temperature control (50–60°C) and residence time (20–30 min), enabling 90% conversion with 10% reduced solvent use compared to batch processes. Key advantages include:

-

Automated reagent dosing to prevent exothermic runaway.

-

In-line IR spectroscopy for real-time monitoring of Boc-Cl consumption.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize green chemistry principles:

-

Solvent Recovery : Distillation reclaims >95% of THF.

-

Catalyst Immobilization : Silica-supported NaH reduces metal waste by 40%.

Purification and Analytical Validation

Crystallization Techniques

Post-reaction crude product is dissolved in isopropyl ether/n-heptane (1:3 v/v) and acidified to pH 5–6 with dilute HCl. Cooling to −20°C precipitates high-purity crystals (99.2% by HPLC).

Crystallization Parameters

| Solvent Ratio (ether:heptane) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 70 | 97 |

| 1:3 | 85 | 99 |

Chromatographic Purification

For research-scale batches, silica gel chromatography (hexane/ethyl acetate, 4:1) resolves residual starting material. Retention factor (R<sub>f</sub>) values:

-

Target compound: 0.35

-

Di-Boc byproduct: 0.60

Mechanistic Insights and Side Reactions

化学反応の分析

Types of Reactions

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones or aldehydes, while reduction can produce various pyridine derivatives.

科学的研究の応用

Chemistry

In organic synthesis, tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate serves as a versatile building block. It is utilized in the development of new synthetic methodologies and the preparation of complex molecules, particularly N-Boc-protected anilines, which are crucial intermediates in pharmaceutical chemistry.

Biology

The compound is employed as a probe in enzymatic studies, facilitating research into enzyme mechanisms. Its hydroxymethyl group enhances its reactivity, allowing for interactions with various biological targets. This property is particularly useful for synthesizing biologically active molecules.

Medicine

In medicinal chemistry, this compound has been investigated for its potential in developing new pharmaceuticals. It shows promise in targeting specific enzymes or receptors, which could lead to novel therapeutic agents for various diseases.

Industry

The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its unique structural features contribute to its utility in industrial processes.

Research indicates that this compound exhibits antimicrobial and antifungal properties. The following table summarizes its biological activities:

| Activity | Target Organisms | Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Exhibited potent antibacterial activity against multidrug-resistant strains. |

| Pseudomonas aeruginosa | Effective inhibition observed at low concentrations. | |

| Antifungal | Candida albicans | Significant growth inhibition at low concentrations noted in clinical isolates. |

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated potent antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, known for their resistance to conventional antibiotics.

Antifungal Activity Assessment

Another investigation assessed the antifungal properties using clinical isolates of Candida species. The findings demonstrated that this compound effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use in treating fungal infections.

作用機序

The mechanism of action of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Variations and Substituent Effects

The tert-butyl carbamate group is a common motif in drug discovery due to its stability and role as a protective group. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Diversity : Halogens (Br, Cl) and alkoxy groups (OCH₃) dominate in derivatives designed for cross-coupling or electrophilic substitution . The target compound’s hydroxyl group offers distinct reactivity for phosphorylation or conjugation .

- Molecular Weight : Brominated derivatives exhibit higher molecular weights due to heavy atoms, impacting solubility and pharmacokinetic profiles .

Reactivity and Stability

- Hydroxyl Group : The target compound’s 5-OH group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or prodrug design. In contrast, methoxy or halogenated derivatives are less polar, favoring lipophilic environments .

- Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic or reductive environments (e.g., HCl/MeOH) .

Commercial Availability and Pricing

Table 2: Commercial Comparison

Note: Brominated derivatives are costlier due to synthetic complexity and demand in medicinal chemistry .

生物活性

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables to summarize its effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H16N2O3, with a molecular weight of 224.26 g/mol. The synthesis typically involves:

- Starting Material : Pyridine undergoes nucleophilic substitution to form 5-bromopyridine.

- Hydroxylation : The brominated compound is hydroxylated to yield 5-bromo-3-hydroxypyridine.

- Carbamate Formation : Reaction with tert-butyl isocyanate introduces the carbamate group, resulting in the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor binding.

The compound's mechanism of action involves interactions with specific molecular targets, primarily through its hydroxyl and carbamate groups. These interactions can modulate enzyme activity, impacting various biological pathways.

Biological Studies and Findings

Recent studies have focused on the compound's potential therapeutic applications, including:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting conditions like Alzheimer's disease by inhibiting amyloid beta aggregation .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced cell death by reducing inflammatory markers such as TNF-α .

- Potential Anticancer Properties : The compound has also been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in preliminary assays.

Case Studies

Several case studies highlight the biological impact of this compound:

- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline, although its bioavailability in the brain was questioned .

- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Data Summary

The following table summarizes key findings from recent studies on this compound:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Enzyme Inhibition | β-secretase and acetylcholinesterase | Prevents amyloid beta aggregation |

| Neuroprotection | Astrocyte protection | Reduces TNF-α levels in cell cultures |

| Anticancer Activity | Cell proliferation inhibition | Dose-dependent effects observed |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate?

- Methodology :

-

Stepwise Boc protection : React 5-hydroxypicolinic acid with tert-butyl carbamate under coupling agents (e.g., EDCI/HOBt). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

-

Nucleophilic substitution : Use (5-hydroxypyridin-2-yl)methanol with Boc-anhydride in anhydrous DCM, catalyzed by DMAP. Yield optimization requires inert atmosphere (N₂/Ar) and low-temperature control (0–5°C) .

-

Purification : Silica gel chromatography (gradient elution: 10–30% EtOAc in hexane) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) .

- Data Table :

| Reaction Condition | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt, DMF, RT | DMAP | 65–70 | 97.3 |

| Boc₂O, DCM, 0°C | None | 55–60 | 95.8 |

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: tert-butyl group (δ 1.4 ppm, singlet), pyridinyl aromatic protons (δ 6.8–8.2 ppm), carbamate NH (δ 6.5–7.0 ppm, broad) .

- X-ray crystallography : Use SHELX-97 for structure refinement. Resolve hydrogen-bonding networks (e.g., O–H···N interactions) to confirm hydroxyl and carbamate positions .

- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₁H₁₆N₂O₃: 224.11; observed: 224.3) .

Advanced Research Questions

Q. How are reaction mechanisms elucidated for unexpected byproducts during synthesis?

- Approach :

-

LC-MS/MS analysis : Identify byproducts (e.g., de-Boc derivatives or dimerization products) using high-resolution mass spectrometry.

-

Kinetic studies : Vary reaction time/temperature to track intermediate formation (e.g., Boc-deprotection under acidic conditions) .

-

Computational modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., nucleophilic attack vs. elimination) .

- Case Study :

-

Byproduct : tert-Butyl ((5-oxypyridin-2-yl)methyl)carbamate (oxidation of hydroxyl group).

-

Resolution : Use radical scavengers (e.g., BHT) during synthesis to suppress auto-oxidation .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

- Strategies :

-

Variable-temperature NMR : Monitor proton exchange between enol and keto tautomers in DMSO-d₆ (e.g., hydroxyl proton δ shifts at 25°C vs. 60°C).

-

IR spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) to confirm dominant tautomer .

-

X-ray powder diffraction : Compare experimental patterns with simulated data from SHELX-refined structures .

- Data Table :

| Tautomer | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Dominant Condition |

|---|---|---|---|

| Enol form | 6.8 (OH) | 3450 (O–H) | Polar aprotic solvents |

| Keto form | - | 1705 (C=O) | High-temperature |

Q. What are the stability challenges under varying pH and temperature?

- Experimental Design :

-

pH stability : Incubate compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hr.

-

Thermal stability : TGA/DSC analysis (5–300°C, 10°C/min) to determine decomposition onset (~180°C for tert-butyl carbamates) .

-

Light sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS .

- Key Findings :

-

Unstable in acidic conditions : Rapid Boc-deprotection at pH < 3.

-

Stable in neutral/basic conditions : >90% intact after 48 hr at pH 7–9 .

Methodological Notes

- Safety : Follow GHS Category 2 guidelines (skin/eye irritation, H315/H319). Use fume hoods, nitrile gloves, and safety goggles .

- Crystallography : SHELXTL (Bruker AXS) for high-resolution data collection; resolve twinning with TWIN/BASF .

- Synthesis Scale-Up : Maintain stoichiometric ratios (1:1.2 for Boc-anhydride) to minimize side reactions. Pilot reactions at 0.1 mmol before scaling to 10 mmol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。